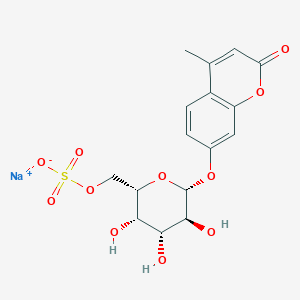
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly valuable in the study of enzyme activities, especially those involving glycosidases and sulfatases. The compound’s structure allows it to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in both research and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt typically involves multiple steps. The process begins with the preparation of 4-methylumbelliferone, which is then glycosylated with I(2)-D-galactopyranoside. The final step involves the sulfation of the galactopyranoside moiety to introduce the sulphate group at the 6-position. The reaction conditions often require the use of protecting groups to ensure selective sulfation and glycosylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reactions typically require the presence of glycosidases or sulfatases. The reactions are often carried out in buffered aqueous solutions at physiological pH to mimic biological conditions .
Major Products
The major product of the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which emits fluorescence upon excitation. This property is exploited in various assays to measure enzyme activity .
Scientific Research Applications
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is widely used in scientific research due to its fluorogenic properties. It is employed in:
Biochemistry: To study enzyme kinetics and substrate specificity.
Molecular Biology: As a substrate in assays to detect and quantify specific enzymes.
Medicine: In diagnostic tests for enzyme deficiencies and metabolic disorders.
Industry: In quality control processes to ensure the activity of enzyme preparations
Mechanism of Action
The compound functions as a substrate for specific enzymes, such as glycosidases and sulfatases. Upon enzymatic cleavage, the glycosidic bond is broken, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-Alpha-D-glucopyranoside Sodium Salt
- 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid sodium salt
- 4-Methylumbelliferyl α-L-idopyranosiduronic acid sodium salt
Uniqueness
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is unique due to its specific substrate properties for glycosidases and sulfatases. Its ability to release a fluorescent signal upon enzymatic cleavage makes it particularly valuable in assays where sensitivity and specificity are crucial .
Properties
Molecular Formula |
C16H17NaO11S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
sodium;[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m0./s1 |
InChI Key |
KHTOBGQRIASILC-KVVUHLMJSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



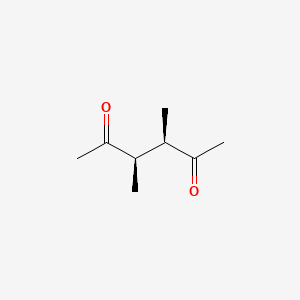
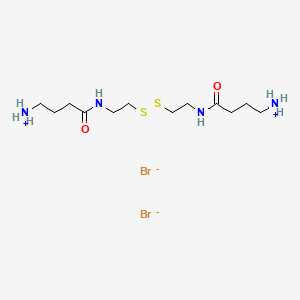
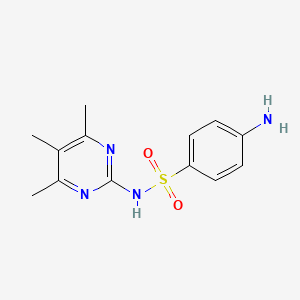

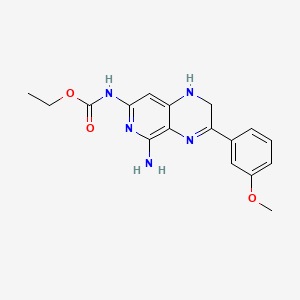
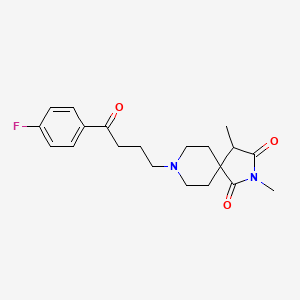

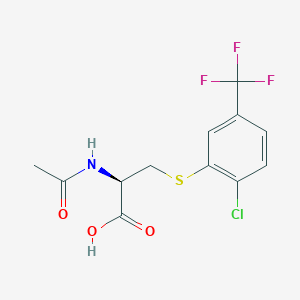

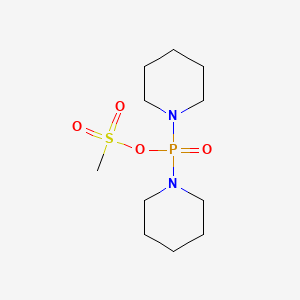
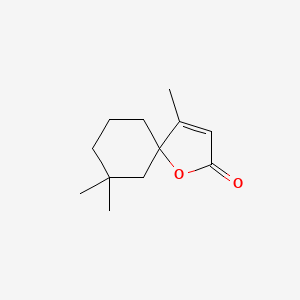

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
